Physicochemical Divergence: Molecular Weight, Density, Boiling Point, and Lipophilicity vs. 6-Chloropyrimidin-4-amine and 5-Iodopyrimidin-4-amine
6-Chloro-5-iodopyrimidin-4-amine exhibits significantly higher molecular weight (255.44 g/mol) and predicted density (2.276–2.3 g/cm³) compared to its mono‑halogenated analogs 6-chloropyrimidin-4-amine (129.55 g/mol, 1.437 g/cm³) and 5-iodopyrimidin-4-amine (221 g/mol, 2.204 g/cm³) . The consensus log P of the di‑halogenated compound is approximately 1.46, versus ~0.3–0.5 for 6-chloropyrimidin-4-amine and ~1.24 for 5-iodopyrimidin-4-amine, indicating a >1 log-unit increase in lipophilicity relative to the 6-chloro analog .
| Evidence Dimension | Molecular weight (MW), predicted density, predicted boiling point, consensus log P |
|---|---|
| Target Compound Data | MW: 255.44 g/mol; Density: 2.276–2.3 g/cm³; Boiling point: 362.7±42.0 °C; log P: ~1.46 |
| Comparator Or Baseline | 6-Chloropyrimidin-4-amine (MW: 129.55 g/mol; Density: 1.437 g/cm³; BP: 289.0±20.0 °C; log P: ~0.3–0.5); 5-Iodopyrimidin-4-amine (MW: 221 g/mol; Density: 2.204 g/cm³; BP: 322.7±27.0 °C; log P: ~1.24) |
| Quantified Difference | MW: +97% vs. 6-Cl; +15.6% vs. 5-I. Density: +60% vs. 6-Cl; +3.3% vs. 5-I. log P: +1.1 units vs. 6-Cl; +0.22 units vs. 5-I. |
| Conditions | Predicted data from ChemicalBook and BidePharm entries; log P consensus average from iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT methods. |
Why This Matters
The >97% molecular weight increase and >1 log-unit higher lipophilicity directly impact chromatographic purification behavior, DMSO solubility, and passive membrane permeability, making the di‑halogenated compound behaviorally distinct from any mono‑halogenated analog in both small-molecule screening and scale‑up processes.
